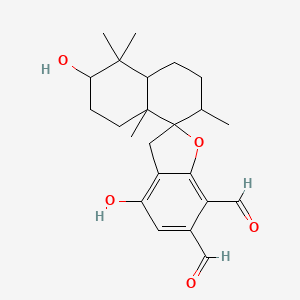
スタキボトリアル
説明
Mer-NF5003F is a sesquiterpene originally isolated from Stachybotrys with diverse biological activities. It inhibits avian myeloblastosis virus (AMV) protease (IC50 = 7.8 µM). Mer-NF5003F inhibits sialyltransferase 6N (ST6N), ST3O, and ST3N (IC50s = 0.61, 6.7, and 10 µg/ml, respectively), as well as fucosyltransferase (IC50 = 11.3 µg/ml). It is active against herpes simplex virus 1 (HSV-1) in vitro (IC50 = 4.32 µg/ml). Mer-NF5003F is also active against the multidrug-resistant P. falciparum strain K1 (IC50 = 0.85 µg/ml).
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde is a natural product found in Stachybotrys cylindrospora, Stachybotrys nephrospora, and Stachybotrys with data available.
科学的研究の応用
抗ウイルス活性
スタキボトリアルは、鳥白血病ウイルス(AMV)プロテアーゼの阻害剤として同定されており、IC50値は7.8μMです。 。これは、特に獣医ウイルス学における抗ウイルス剤としての可能性を示唆しています。
シアル酸転移酵素の阻害
この化合物は、ST6N、ST3O、ST3Nなど、さまざまなシアル酸転移酵素を阻害し、IC50値は0.61〜10μg/mLです。 。これらの酵素は、シアル酸含有糖タンパク質と糖脂質の生合成に関与しており、スタキボトリアルが癌やその他の疾患においてこれらの経路を阻害する可能性を示唆しています。
フコシル転移酵素阻害
スタキボトリアルは、IC50が11.3μg/mLのフコシル転移酵素に対して阻害活性を示します。 。フコシル転移酵素は、細胞接着とシグナル伝達の重要な役割を果たしており、この化合物は細胞生物学および腫瘍学における研究の候補となっています。
単純ヘルペスウイルス(HSV-1)に対する効果
この化合物は、体外で単純ヘルペスウイルス1型(HSV-1)に対して活性があり、IC50は4.32μg/mLです。 。これは、特に皮膚や粘膜に影響を与える疾患に対する抗ウイルス研究における潜在的な応用を強調しています。
抗マラリア特性
Mer-NF5003Fは、多剤耐性P. ファルシパラム株K1に対しても活性があり、IC50は0.85μg/mLです。 。これは、特に薬剤耐性問題のある地域で、新しい抗マラリア薬を開発する際の使用を意味しています。
タンパク質キナーゼCK2の阻害
スタキボトリス・チャートラムから単離された天然化合物、スタキボトリアルを含む、は、ヒトタンパク質キナーゼCK2の強力な阻害剤であることがわかりました。 。この酵素は、細胞周期調節と癌に関与しており、スタキボトリアルは癌研究における関心の対象となる分子となっています。
マイコトキシン研究
スタキボトリアルは、セスキテルペノイドマイコトキシンです。 、そのため、特にカビで汚染された屋内環境におけるマイコトキシンの人体への影響に関する研究に関連しています。
カビへの曝露のバイオマーカー
スタキボトリアルの類似体であるMer-NF5003Bは、真菌バイオマスとダストサンプルから分離されており、スタキボトリアルまたはその誘導体は、有害なスタキボトリス・チャートラム汚染への曝露を評価するためのバイオマーカーとして役立つ可能性があることを示唆しています。 .
作用機序
Target of Action
Stachybotrydial primarily targets the human protein kinase CK2 . Protein kinase CK2 plays a crucial role in cellular processes such as cell cycle regulation, gene expression, protein synthesis and degradation, cell growth and differentiation, embryogenesis, and apoptosis .
Mode of Action
Stachybotrydial interacts with its target, CK2, by inhibiting its activity . It has been found to be a potent inhibitor of CK2, with IC50 values of 0.32 µM for stachybotrychromene C, 0.69 µM for stachybotrydial acetate, and 1.86 µM for acetoxystachybotrydial acetate .
Biochemical Pathways
The inhibition of CK2 by Stachybotrydial affects various biochemical pathways. CK2 is involved in many cellular processes such as cell cycle regulation, gene expression, tRNA and rRNA synthesis, protein synthesis and degradation, cell growth and differentiation, embryogenesis, and apoptosis . Therefore, the inhibition of CK2 by Stachybotrydial can have wide-ranging effects on these processes.
Result of Action
The inhibition of CK2 by Stachybotrydial can lead to significant molecular and cellular effects. For instance, it has been shown to inhibit the growth of various cancer cell lines, including MCF7 (human breast adenocarcinoma), A427 (human lung carcinoma), and A431 (human epidermoid carcinoma) cells . The most active compound in inhibiting MCF7 cell proliferation was acetoxystachybotrydial acetate with an EC50 value of 0.39 µM .
Action Environment
The action of Stachybotrydial can be influenced by various environmental factors. For instance, the fungus Stachybotrys chartarum, from which Stachybotrydial is derived, is known to thrive in damp environments . Therefore, the presence and concentration of Stachybotrydial in a given environment can be influenced by factors such as humidity and temperature.
生化学分析
Biochemical Properties
3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific oxidoreductases, which facilitate redox reactions involving the transfer of electrons. These interactions are essential for maintaining cellular redox balance and metabolic processes .
Cellular Effects
The effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been found to inhibit certain oxidoreductases, thereby modulating redox reactions and impacting cellular redox states . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to altered biochemical activity . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of key enzymes in the glycolytic pathway, thereby affecting glucose metabolism . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution is essential for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s role in cellular processes.
特性
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGVNIABVHHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933686 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-6,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149598-70-9 | |
| Record name | Stachybotrydial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149598709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6'-Dihydroxy-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-6,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of stachybotrydial as identified in the research?
A1: Stachybotrydial has been shown to exhibit potent inhibitory activity against human protein kinase CK2. [, ] This enzyme is frequently overexpressed in various cancers and is implicated in tumor cell survival. By inhibiting CK2, stachybotrydial may induce apoptosis in cancer cells. [] Additionally, research suggests that a specific form of stachybotrydial, the lactone form, acts as an inhibitor of dihydrofolate reductase (DHFR) in Staphylococcus aureus, including methicillin-resistant strains (MRSA). [] This finding highlights its potential as a novel antibacterial agent.
Q2: What is the structural characterization of stachybotrydial?
A2: Stachybotrydial, also known as 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde, is a triprenyl phenol metabolite. [, ] While its exact molecular formula and weight are not explicitly provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR). [, ]
Q3: How does stachybotrydial affect cell proliferation and viability?
A3: Studies utilizing the EdU assay, IncuCyte live-cell imaging, and MTT assay demonstrated that stachybotrydial, particularly acetoxystachybotrydial acetate, significantly inhibits the proliferation of several cancer cell lines, including MCF-7 (breast adenocarcinoma), A427 (lung carcinoma), and A431 (epidermoid carcinoma). [] Notably, acetoxystachybotrydial acetate exhibited potent anti-proliferative effects at low micromolar concentrations, with an EC50 value of 0.39 µM against MCF-7 cells. [] While effectively inhibiting cell growth, its impact on cell viability was found to be moderate. []
Q4: What is the significance of stachybotrydial's activity against dihydrofolate reductase (DHFR)?
A4: The lactone form of stachybotrydial has been identified as a novel inhibitor of DHFR from Staphylococcus aureus, a clinically important pathogen. [] This enzyme is crucial for folate metabolism, which is essential for bacterial growth. By inhibiting DHFR, stachybotrydial effectively inhibits the growth of S. aureus, including MRSA, highlighting its potential as a new class of antibacterial agents. []
Q5: Has stachybotrydial demonstrated any other biological activities?
A5: Research indicates that stachybotrydial acts as a potent inhibitor of both fucosyltransferase and sialyltransferase. [] These enzymes are involved in the biosynthesis of glycoproteins and glycolipids, which play crucial roles in various cellular processes. Additionally, studies show that stachybotrydial selectively enhances fibrin binding and activation of Glu-plasminogen. [] This activity suggests potential implications in blood clotting and wound healing processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)
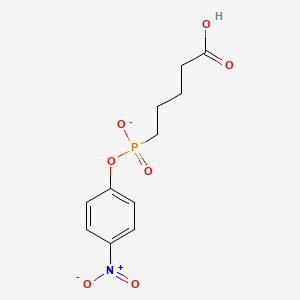
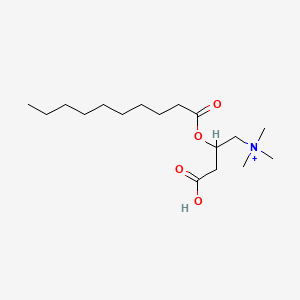

![3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester](/img/structure/B1226675.png)
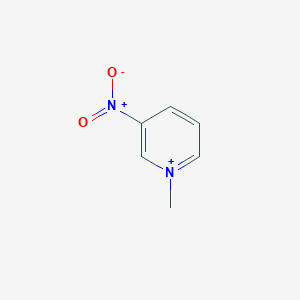
![Ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.0^{2,6}.0^{7,11}]heptadeca-1(13),3,5,14,16-pentaene-5-carboxylate](/img/structure/B1226678.png)
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)
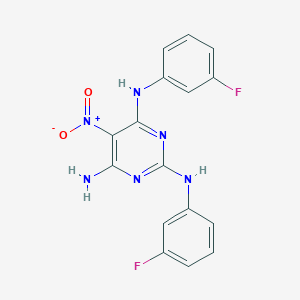
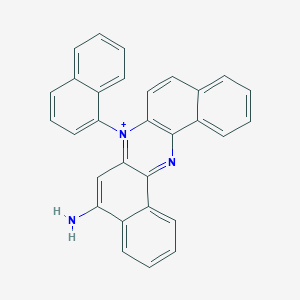
![3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
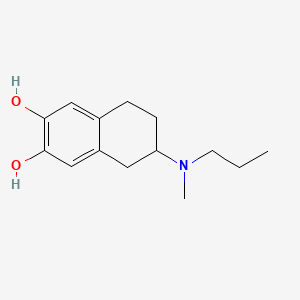
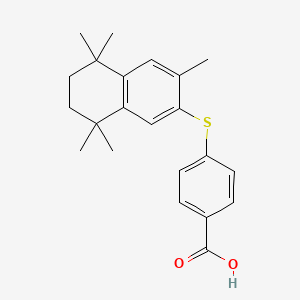
![(9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1226691.png)